8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
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Overview
Description
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of a corresponding nitro compound followed by the introduction of the amino group. One common method includes the catalytic hydrogenation of 8-nitro-5,6,7,8-tetrahydronaphthalen-2-ol in the presence of a suitable catalyst such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The final product is typically purified through recrystallization or other suitable purification techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the hydroxyl group.
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride: Similar structure with the amino group at a different position.
Uniqueness
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the tetrahydronaphthalene ring. This unique arrangement allows for distinct chemical reactivity and biological interactions compared to other similar compounds.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h4-6,10,12H,1-3,11H2;1H |
InChI Key |
JITFBXCYBDAZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)N.Cl |
Origin of Product |
United States |
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